molecular formula C27H25NO4S B281539 N-[(4-ethylphenyl)sulfonyl]-N-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-ylbenzamide

N-[(4-ethylphenyl)sulfonyl]-N-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-ylbenzamide

Cat. No. B281539
M. Wt: 459.6 g/mol
InChI Key: MJHCHQOEQMGMPO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[(4-ethylphenyl)sulfonyl]-N-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-ylbenzamide, also known as TDB or GSK2831781, is a small molecule inhibitor that has been developed as a potential therapeutic agent for various diseases. TDB is a potent and selective inhibitor of the protein kinase TBK1, which is involved in the regulation of innate immune responses and cellular stress pathways.

Mechanism of Action

N-[(4-ethylphenyl)sulfonyl]-N-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-ylbenzamide is a selective inhibitor of TBK1, a protein kinase that plays a key role in the regulation of innate immune responses and cellular stress pathways. TBK1 is activated by various stimuli, including viral infection, DNA damage, and cytokine signaling. Once activated, TBK1 phosphorylates downstream targets, including the transcription factors IRF3 and NF-κB, which regulate the expression of genes involved in immune responses and inflammation. By inhibiting TBK1, N-[(4-ethylphenyl)sulfonyl]-N-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-ylbenzamide can modulate these pathways and potentially provide therapeutic benefits in various diseases.
Biochemical and Physiological Effects:
N-[(4-ethylphenyl)sulfonyl]-N-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-ylbenzamide has been shown to inhibit TBK1 activity in vitro and in vivo, resulting in the suppression of downstream signaling pathways. In preclinical models, N-[(4-ethylphenyl)sulfonyl]-N-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-ylbenzamide has been found to reduce inflammation and tumor growth, and enhance the efficacy of immune checkpoint inhibitors. N-[(4-ethylphenyl)sulfonyl]-N-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-ylbenzamide has also been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life.

Advantages and Limitations for Lab Experiments

N-[(4-ethylphenyl)sulfonyl]-N-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-ylbenzamide is a potent and selective inhibitor of TBK1, which makes it a valuable tool for studying the role of TBK1 in various disease models. However, the use of N-[(4-ethylphenyl)sulfonyl]-N-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-ylbenzamide in lab experiments may be limited by its cost and availability. In addition, the specificity of N-[(4-ethylphenyl)sulfonyl]-N-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-ylbenzamide for TBK1 may be affected by off-target effects or cross-reactivity with other kinases.

Future Directions

There are several potential future directions for the development and application of N-[(4-ethylphenyl)sulfonyl]-N-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-ylbenzamide. One area of interest is the use of N-[(4-ethylphenyl)sulfonyl]-N-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-ylbenzamide in combination with other therapeutic agents, such as immune checkpoint inhibitors or chemotherapy drugs, to enhance their efficacy. Another area of interest is the exploration of N-[(4-ethylphenyl)sulfonyl]-N-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-ylbenzamide as a potential therapeutic agent for autoimmune diseases, such as lupus or psoriasis. Further studies are also needed to elucidate the mechanisms of action of N-[(4-ethylphenyl)sulfonyl]-N-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-ylbenzamide and its potential off-target effects.

Synthesis Methods

The synthesis of N-[(4-ethylphenyl)sulfonyl]-N-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-ylbenzamide has been described in a patent application by GlaxoSmithKline. The method involves several steps, including the preparation of intermediate compounds and the coupling of the final benzamide moiety. The starting materials for the synthesis are commercially available and the process can be carried out on a large scale.

Scientific Research Applications

N-[(4-ethylphenyl)sulfonyl]-N-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-ylbenzamide has been extensively studied in preclinical models for its potential therapeutic applications. It has been found to have anti-inflammatory and anti-tumor effects in various disease models, including rheumatoid arthritis, multiple sclerosis, and cancer. N-[(4-ethylphenyl)sulfonyl]-N-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-ylbenzamide has also been shown to enhance the efficacy of immune checkpoint inhibitors in cancer treatment.

properties

Molecular Formula

C27H25NO4S

Molecular Weight

459.6 g/mol

IUPAC Name

N-(4-ethylphenyl)sulfonyl-N-(6,7,8,9-tetrahydrodibenzofuran-2-yl)benzamide

InChI

InChI=1S/C27H25NO4S/c1-2-19-12-15-22(16-13-19)33(30,31)28(27(29)20-8-4-3-5-9-20)21-14-17-26-24(18-21)23-10-6-7-11-25(23)32-26/h3-5,8-9,12-18H,2,6-7,10-11H2,1H3

InChI Key

MJHCHQOEQMGMPO-UHFFFAOYSA-N

SMILES

CCC1=CC=C(C=C1)S(=O)(=O)N(C2=CC3=C(C=C2)OC4=C3CCCC4)C(=O)C5=CC=CC=C5

Canonical SMILES

CCC1=CC=C(C=C1)S(=O)(=O)N(C2=CC3=C(C=C2)OC4=C3CCCC4)C(=O)C5=CC=CC=C5

Origin of Product

United States

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